3-({1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4/c16-12-3-1-10(2-4-12)5-13(19)17-6-11(7-17)8-18-14(20)9-22-15(18)21/h1-4,11H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTRITVSFBFOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Br)CN3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione is a derivative of oxazolidine and azetidine structures, which have been studied for their potential biological activities. This article focuses on the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Chemical Formula : C16H20BrNO4
- Molecular Weight : 370.24 g/mol
- IUPAC Name : 3-{1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione
- PubChem CID : 98041379
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the azetidine ring have shown effectiveness against various bacterial strains. Specific studies on related compounds have demonstrated their ability to inhibit bacterial growth, suggesting potential applications in treating infections.
2. Anticancer Properties
Compounds similar to oxazolidines have been investigated for their anticancer effects. Some studies report that oxazolidine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. The specific mechanism for our compound remains to be fully elucidated but warrants further investigation.
3. Enzyme Inhibition
The biological activity may also extend to enzyme inhibition. For example, related compounds have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Such inhibition is crucial for developing treatments for neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity of related azetidine derivatives against Gram-positive and Gram-negative bacteria. Results showed a significant zone of inhibition compared to control groups. |
| Study 2 | Evaluated the cytotoxic effects of oxazolidine derivatives on human cancer cell lines. The compound demonstrated selective cytotoxicity towards tumor cells with minimal effects on normal cells. |
| Study 3 | Assessed the enzyme inhibition potential of similar compounds against AChE and BChE. Results indicated noncompetitive inhibition for AChE and competitive inhibition for BChE, highlighting a potential therapeutic role in Alzheimer's disease management. |
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Antimicrobial Action : Potential disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways or activation of death receptors.
- Enzyme Inhibition : Binding to active sites or allosteric sites on target enzymes, altering their activity.
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
Key Observations :
Pharmacological Activity of Analogous Compounds
Key Gaps : Direct IC₅₀ or receptor-binding data for the target compound are absent in the evidence. However, structurally related oxazolidinediones and imidazolidinediones demonstrate antitumor and anti-inflammatory activities, suggesting plausible mechanisms for the target compound .
Preparation Methods
Azetidine Ring Formation
The azetidine moiety is typically synthesized via cyclization of 1,3-dihalogenated propane derivatives. For example, 1-bromo-3-chloropropane reacts with ammonia under high pressure to form azetidine, which is subsequently functionalized at the 3-position. In the case of 3-({1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione, the azetidine ring is modified at the 1-position with a 4-bromophenyl acetyl group. This acylation step often employs 2-(4-bromophenyl)acetyl chloride in dichloromethane with a base such as triethylamine.
Oxazolidine-2,4-dione Construction
The oxazolidine-2,4-dione ring is constructed via cyclocondensation of glycine derivatives with phosgene or its equivalents. For instance, N-(azetidin-3-ylmethyl)glycine reacts with triphosgene in tetrahydrofuran to form the oxazolidine-dione core. The methylene bridge between the azetidine and oxazolidine rings is introduced using a Mannich-type reaction, where formaldehyde mediates the coupling.
Key Reaction Optimization Strategies
Acylation of Azetidine
The acylation of azetidine at the 1-position requires careful control of stoichiometry to avoid over-acylation. A molar ratio of 1:1.05 (azetidine to 2-(4-bromophenyl)acetyl chloride) in dichloromethane at 0–5°C achieves 85–90% conversion. Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, and the product is extracted into dichloromethane.
Comparative Analysis of Catalytic Systems
Sodium Tungstate/Hydrogen Peroxide
A catalytic system of sodium tungstate (0.6 mol%) and hydrogen peroxide (2 equiv.) in methanol/water (3:1 v/v) at 15°C achieves 80.6% yield for sulfoxide formation in benzimidazole derivatives. This system’s mild conditions and low catalyst loading make it suitable for oxidation-sensitive substrates.
Vanadium-Based Catalysts
Bis(acetylacetonate)oxovanadium (0.6 mol%) with tert-butyl hydroperoxide in ethanol/water at 16–17°C yields 79% sulfoxide. While effective, vanadium catalysts pose challenges in residual metal removal, necessitating additional purification steps.
Purification and Crystallization Techniques
Solvent-Antisolvent Crystallization
Crude products are often dissolved in acetonitrile (147.5 kg per 20 kg substrate) and cooled to 0–5°C for 2 hours to induce crystallization. This method yields high-purity solids (≥95% by HPLC) with minimal impurity carryover.
Chromatographic Purification
Silica gel chromatography using ethyl acetate/hexane (1:3) eluent resolves regioisomers formed during acylation. Fractions containing the target compound are pooled and concentrated under reduced pressure.
Scale-Up Considerations and Industrial Relevance
Batch vs. Continuous Flow
Batch processes dominate large-scale synthesis due to simpler equipment requirements. For example, a 100 L reactor achieves 78.25% yield using sodium hypochlorite oxidation . Continuous flow systems, while promising for oxidation steps, require specialized equipment to handle exothermic reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
